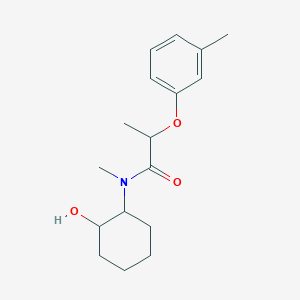

![molecular formula C17H18N4O2 B5540278 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. Although the exact synthesis process for 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not detailed in the available literature, related compounds have been synthesized through methods involving cyclization reactions, characterization by NMR, mass spectra, and X-ray crystallography (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. The molecular geometry, electronic structure, and intermolecular interactions can be examined through techniques like X-ray diffraction and Hirshfeld surface analysis. These analyses reveal the compound's stability, molecular conformation, and electronic properties, which are essential for its potential applications in various fields (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives engage in a range of chemical reactions, influenced by their unique structure. They can participate in nucleophilic substitution reactions, addition reactions, and serve as ligands in coordination chemistry. The specific chemical reactions and properties of 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide would depend on the functional groups present and the overall molecular structure.

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, play a crucial role in the practical applications of any chemical compound. While specific data for 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not readily available, related pyrazole derivatives have been shown to be thermally stable up to certain temperatures and exhibit specific solubility profiles in various solvents (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of pyrazole and pyrazoline derivatives, including those similar to the specified compound, have been a significant area of research. These efforts aim to explore new methodologies for creating compounds with potential biological activities. For instance, Hassan et al. (2014, 2015) demonstrated the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, characterizing them through various spectral and analytical techniques to assess their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).

Cytotoxic Activity

Research into the cytotoxic properties of pyrazole derivatives showcases their potential in developing anticancer strategies. The studies by Hassan et al. are pivotal in illustrating the cytotoxic activities of synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, providing a foundation for further exploration into their therapeutic potential (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).

X-ray Crystallography and Structure Analysis

The application of X-ray crystallography in determining the structures of novel pyrazole derivatives has been documented, providing insight into their molecular configurations and potential interaction mechanisms with biological targets. For example, Wang et al. (2017) reported on the X-ray powder diffraction data for a compound related to the anticoagulant apixaban, illustrating the importance of structural analysis in drug development (Wang et al., 2017).

Antimicrobial and Anticancer Properties

The exploration of pyrazole derivatives for their antimicrobial and anticancer properties is an ongoing area of interest. Research efforts focus on synthesizing novel compounds and evaluating their biological activities to identify candidates for further pharmaceutical development. The work by Hassan et al. (2014, 2015) on the synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines exemplifies this research direction (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-23-14-6-4-5-13(11-14)15-12-16(20-19-15)17(22)18-7-10-21-8-2-3-9-21/h2-6,8-9,11-12H,7,10H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVOFDPCTYFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)